2-Hexyl-5-methylresorcinol
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Overview
Description
2-Hexyl-5-methylresorcinol is a chemical compound belonging to the class of resorcinols, which are derivatives of benzene-1,3-diol. This compound is characterized by the presence of a hexyl group at the second position and a methyl group at the fifth position on the benzene ring. It is known for its diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-5-methylresorcinol typically involves the alkylation of resorcinol. One common method is the Friedel-Crafts alkylation, where resorcinol reacts with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve heating the mixture to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-5-methylresorcinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted resorcinols, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Hexyl-5-methylresorcinol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Hexyl-5-methylresorcinol involves its interaction with cellular components. It is known to inhibit the activity of certain enzymes, such as peroxidases, which play a role in oxidative stress and inflammation. The compound also interferes with bacterial cell wall synthesis, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Resorcinol: The parent compound, benzene-1,3-diol, is widely used in various applications, including adhesives and pharmaceuticals.
2-Methylresorcinol: Similar to 2-Hexyl-5-methylresorcinol but with a methyl group instead of a hexyl group, it is primarily used in hair dye formulations.
Uniqueness
This compound stands out due to its unique combination of hexyl and methyl groups, which impart distinct physical and chemical properties. This makes it particularly useful in applications requiring specific antimicrobial and anti-inflammatory activities .
Properties
CAS No. |
41395-27-1 |
---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-hexyl-5-methylbenzene-1,3-diol |
InChI |
InChI=1S/C13H20O2/c1-3-4-5-6-7-11-12(14)8-10(2)9-13(11)15/h8-9,14-15H,3-7H2,1-2H3 |
InChI Key |
XPKLONXIXRADCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=C(C=C1O)C)O |
Origin of Product |
United States |
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